molecular formula C10H16Br2O8 B12664072 D-Glucitol 1,3-bis(bromoacetate) CAS No. 94199-89-0

D-Glucitol 1,3-bis(bromoacetate)

Cat. No.: B12664072
CAS No.: 94199-89-0
M. Wt: 424.04 g/mol
InChI Key: NCROLHPKBLFQFE-MLTZYSBQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Glucitol 1,3-bis(bromoacetate) typically involves the esterification of D-glucitol with bromoacetic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the 1,3-bis(bromoacetate) derivative .

Industrial Production Methods: While specific industrial production methods for D-Glucitol 1,3-bis(bromoacetate) are not widely documented, the compound can be synthesized on a larger scale using similar esterification techniques as those used in laboratory settings. The process involves the use of appropriate catalysts and solvents to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: D-Glucitol 1,3-bis(bromoacetate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of D-Glucitol 1,3-bis(bromoacetate) involves its interaction with specific molecular targets. The bromoacetate groups can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical studies .

Comparison with Similar Compounds

  • D-Glucitol 1,6-bis(bromoacetate)
  • D-Glucitol 1,4-bis(bromoacetate)
  • D-Glucitol 1,2-bis(bromoacetate)

Comparison: D-Glucitol 1,3-bis(bromoacetate) is unique due to its specific substitution pattern at the 1 and 3 positions of D-glucitol. This distinct structure allows for selective reactions and interactions that are not possible with other isomers. The 1,3-bis(bromoacetate) derivative is particularly useful in studies requiring precise control over the modification of D-glucitol .

Properties

CAS No.

94199-89-0

Molecular Formula

C10H16Br2O8

Molecular Weight

424.04 g/mol

IUPAC Name

[(2S,3R,4R,5R)-3-(2-bromoacetyl)oxy-2,4,5,6-tetrahydroxyhexyl] 2-bromoacetate

InChI

InChI=1S/C10H16Br2O8/c11-1-7(16)19-4-6(15)10(20-8(17)2-12)9(18)5(14)3-13/h5-6,9-10,13-15,18H,1-4H2/t5-,6+,9-,10-/m1/s1

InChI Key

NCROLHPKBLFQFE-MLTZYSBQSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](COC(=O)CBr)O)OC(=O)CBr)O)O)O

Canonical SMILES

C(C(C(C(C(COC(=O)CBr)O)OC(=O)CBr)O)O)O

Origin of Product

United States

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